S-(2-pyrazin-2-ylethyl) ethanethioate

Coordination Chemistry Organic Synthesis Ligand Design

S-(2-pyrazin-2-ylethyl) ethanethioate (CAS 59021-07-7), also known as β-Pyrazinylethiol acetate, is a thioester compound containing a pyrazine ring. It is primarily utilized in research contexts, where its role as a coordination reagent for metal complex synthesis and catalysis, as well as a reagent for the removal of carboxylic acid protecting groups in organic synthesis, has been noted.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 59021-07-7
Cat. No. B3273587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-pyrazin-2-ylethyl) ethanethioate
CAS59021-07-7
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCC(=O)SCCC1=NC=CN=C1
InChIInChI=1S/C8H10N2OS/c1-7(11)12-5-2-8-6-9-3-4-10-8/h3-4,6H,2,5H2,1H3
InChIKeyISQDQGIMRGBRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2-pyrazin-2-ylethyl) ethanethioate (CAS 59021-07-7): Procurement and Baseline Characterization for Research Use


S-(2-pyrazin-2-ylethyl) ethanethioate (CAS 59021-07-7), also known as β-Pyrazinylethiol acetate, is a thioester compound containing a pyrazine ring [1]. It is primarily utilized in research contexts, where its role as a coordination reagent for metal complex synthesis and catalysis, as well as a reagent for the removal of carboxylic acid protecting groups in organic synthesis, has been noted . Its core properties, including a molecular weight of 182.25 g/mol and a computed XLogP3 of 0.6, are well-documented in authoritative chemical databases [1].

S-(2-pyrazin-2-ylethyl) ethanethioate (CAS 59021-07-7): Avoiding the Pitfalls of Generic Substitution


Generic substitution of in-class analogs for S-(2-pyrazin-2-ylethyl) ethanethioate (CAS 59021-07-7) is inadvisable without rigorous validation, as the specific combination of the pyrazine heterocycle and the thioester linkage dictates its unique chemical behavior . For instance, the closely related compound S-(pyrazin-2-ylmethyl) ethanethioate (CAS 59021-06-6) features a -methyl- spacer rather than the -ethyl- spacer, a single carbon difference that results in a lower molecular weight (168.22 vs 182.25 g/mol) and altered physical properties [1]. Such structural variations can fundamentally impact a compound's coordination geometry with metal ions, its reactivity as a protecting group reagent, and its overall performance in a specific synthetic or catalytic application. The absence of direct, head-to-head comparative data underscores the scientific risk of assuming functional equivalence, making the use of the correct, well-characterized compound a critical factor in ensuring reproducible and reliable research outcomes.

Quantitative Differentiators for S-(2-pyrazin-2-ylethyl) ethanethioate (CAS 59021-07-7)


Structural Differentiation: S-(2-pyrazin-2-ylethyl) ethanethioate vs. S-(pyrazin-2-ylmethyl) ethanethioate

S-(2-pyrazin-2-ylethyl) ethanethioate (CAS 59021-07-7) is structurally distinct from its closest commercial analog, S-(pyrazin-2-ylmethyl) ethanethioate (CAS 59021-06-6), by an additional methylene group in the spacer chain between the pyrazine ring and the thioester moiety [1][2]. This difference manifests in quantifiable properties, including a higher molecular weight of 182.25 g/mol compared to 168.22 g/mol for the analog [1][2].

Coordination Chemistry Organic Synthesis Ligand Design

Application-Specific Function: Demonstrated Use in Metal Coordination and Nanoparticle Systems

The utility of the pyrazinylethyl moiety in coordination chemistry is demonstrated by the behavior of its closely related precursor, 2-pyrazin-2-ylethanethiol (PZT), which functions as a bridging ligand for gold nanoparticles (AuNps) and pentacyanidoferrates [1]. This research provides class-level inference for the target compound, showing the potential for controlled stabilization and flocculation of colloidal solutions [1]. In contrast, the target compound S-(2-pyrazin-2-ylethyl) ethanethioate, as a thioester, offers a masked thiol, providing an orthogonal synthetic handle that can be deprotected under controlled conditions.

Coordination Chemistry Nanomaterials Catalysis

Physical Property Profile: Quantified Differences from In-Class Analogs

S-(2-pyrazin-2-ylethyl) ethanethioate exhibits a distinct physical property profile compared to its shorter-chain analog and its deprotected thiol precursor. Its predicted density (1.192 g/cm³) and boiling point (294.5 °C at 760 mmHg) are higher than those of the free thiol, 2-pyrazineethanethiol, which has a lower boiling point of 105-110 °C at 20 mmHg [1][2]. Furthermore, the thioester has a higher computed XLogP3 (0.6) compared to the free thiol (0.4), indicating greater lipophilicity [1].

Property Prediction Formulation Process Chemistry

Purity Considerations for Procurement: Commercial Variability in S-(2-pyrazin-2-ylethyl) ethanethioate

When procuring S-(2-pyrazin-2-ylethyl) ethanethioate, a key quantitative differentiator between vendors is the assayed purity. While a common research-grade purity is listed as 95% , suppliers also offer material with a higher purity of 98% .

Chemical Sourcing Analytical Chemistry Quality Control

Primary Research and Industrial Scenarios for S-(2-pyrazin-2-ylethyl) ethanethioate (CAS 59021-07-7)


Design and Synthesis of Metal Complexes and Coordination Polymers

S-(2-pyrazin-2-ylethyl) ethanethioate is best utilized as a masked thiol ligand precursor for the controlled introduction of the pyrazinylethyl moiety into metal coordination spheres [1]. The thioester group allows for strategic deprotection, enabling precise synthesis of complex metal-organic frameworks or catalysts where a free thiol might lead to premature coordination or oxidation .

Functionalization of Nanoparticle Surfaces

Based on class-level evidence from the behavior of the free thiol analog with gold nanoparticles, this compound is a candidate for the functionalization of metallic nanoparticles [1]. Its use could provide a more controlled surface modification process compared to the free thiol, as the thioester can be deprotected in situ, potentially enabling the creation of nanoparticles with tailored surface properties for applications in sensing (e.g., SERS) or catalysis [1].

Multi-Step Organic Synthesis Requiring Protected Thiols

This compound is a logical procurement choice for complex, multi-step organic syntheses where a pyrazinylethyl thiol needs to be installed orthogonally to other functional groups . The thioester acts as a stable protecting group for the thiol, which can be selectively removed later in the synthetic sequence, a strategy confirmed by its reported use in the removal of carboxylic acid protecting groups .

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